Argatroban M1 metabolite

Descripción general

Descripción

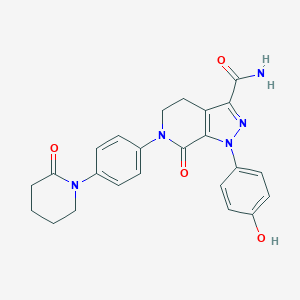

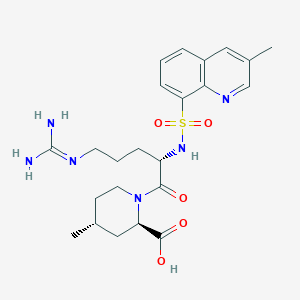

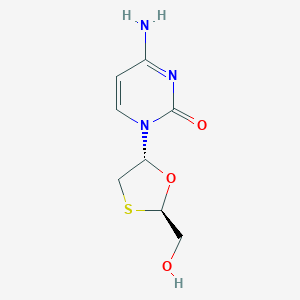

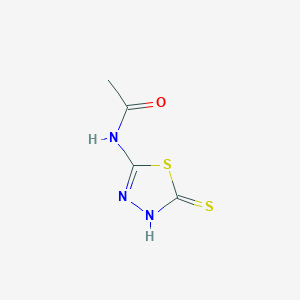

Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine . The primary metabolite of Argatroban, known as M1, exerts 3- to 5-fold weaker anticoagulant effects than Argatroban . Unchanged Argatroban is the major component in plasma, and the plasma concentrations of M1 range between 0% and 20% of that of the parent drug .

Synthesis Analysis

The main route of Argatroban metabolism, which leads to the formation of the M1 metabolite, is hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring in the liver . The formation of each of the 4 known metabolites is catalyzed in vitro by the human liver microsomal cytochrome P450 enzymes CYP3A4/5 .

Molecular Structure Analysis

Argatroban has 4 asymmetric carbons. One of the asymmetric carbons has an R configuration (stereoisomer Type I) and an S configuration (stereoisomer Type II). Argatroban consists of a mixture of R and S stereoisomers at a ratio of approximately 65:35 . The molecular formula of Argatroban is C23H36N6O5S•H2O .

Chemical Reactions Analysis

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; activation of protein C; and platelet aggregation . The M1 metabolite exerts 3- to 5-fold weaker anticoagulant effects than Argatroban .

Physical And Chemical Properties Analysis

Argatroban is a white, odorless crystalline powder that is freely soluble in glacial acetic acid, slightly soluble in ethanol, and insoluble in acetone, ethyl acetate, and ether . Argatroban Injection is a sterile clear, colorless to pale yellow, slightly viscous solution .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolic Transformation

- Pharmacokinetics in Primates : A study on primates demonstrated that argatroban, an antithrombin agent, primarily distributes in plasma with minimal uptake by blood cells. The metabolic transformation of argatroban to its M1 metabolite is relatively low in acute settings, indicating complex pharmacokinetics and endogenous uptake by vascular or other sites (Ahmad et al., 2000).

Applications in Specific Patient Populations

- Critically Ill Cardiac Surgical Patients : Argatroban and its M1 metabolite were studied in critically ill cardiac surgical patients, revealing that argatroban's plasma half-life is significantly affected by total bilirubin concentration and its metabolism, as assessed by the ratio of the concentration time curves (AUC) of argatroban and M1 (Keyl et al., 2016).

- Pediatric Interventional Cardiac Catheterization : Argatroban has been safely used during coil embolization of a Fontan fenestration in a pediatric patient with a history of heparin-induced thrombocytopenia (HIT), demonstrating its potential for anticoagulation in children who require an alternative to heparin (Cetta et al., 2004).

Combination Therapies and Stroke Management

- Combination with Tissue Plasminogen Activator (tPA) : The combination of argatroban and tPA has been evaluated for treating stroke, showing promise in promoting recanalization and extending the treatment window for stroke without increasing hemorrhagic transformation (Morris et al., 2001).

- Safety Study in Acute Ischemic Stroke : A safety study of argatroban in acute ischemic stroke found that it prolongs aPTTs without significantly increasing intracranial hemorrhage or major bleeding, suggesting its safe use in acute ischemic stroke (LaMonte et al., 2004).

Safety And Hazards

Direcciones Futuras

While Argatroban has proven to be a valuable treatment option in adult patients with HIT or HITTS and in patients with HIT undergoing percutaneous coronary intervention (PCI), more research is needed to establish its efficacy and safety in pediatric patients . Furthermore, there are no direct head-to-head comparisons of the efficacy and tolerability of Argatroban with that of other agents .

Propiedades

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJTZYSQJWCWQO-FHLIZLRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Argatroban M1 metabolite | |

CAS RN |

951130-92-0 | |

| Record name | Argatroban M1 metabolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951130920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((2S)-5-((AMINOIMINOMETHYL)AMINO)-2-(((3-METHYL-8-QUINOLINYL)SULFONYL)AMINO)-1-OXOPENTYL)-4-METHYL-2-PIPERIDINECARBOXYLIC ACID, (2R,4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD48GA3UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)